molecular formula C18H13BrN2O B3987133 N-(5-bromo-2-pyridinyl)-2-biphenylcarboxamide

N-(5-bromo-2-pyridinyl)-2-biphenylcarboxamide

Cat. No. B3987133
M. Wt: 353.2 g/mol
InChI Key: LUNBNQOAEAHWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-biphenylcarboxamide, also known as BRD-6929, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.

Mechanism of Action

N-(5-bromo-2-pyridinyl)-2-biphenylcarboxamide exerts its inhibitory activity by binding to the bromodomain of proteins, which are involved in the regulation of gene expression. This binding interferes with the interaction between the bromodomain and the acetylated lysine residues on histones, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit biochemical and physiological effects in various cellular and animal models. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-pyridinyl)-2-biphenylcarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of bromodomains, making it a valuable tool for studying the role of bromodomain-containing proteins in cellular processes. However, there are also limitations to its use in lab experiments. This compound has poor solubility in water, which can limit its bioavailability and effectiveness in some experimental settings.

Future Directions

There are several future directions for the research on N-(5-bromo-2-pyridinyl)-2-biphenylcarboxamide. One potential application is in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage, administration route, and safety profile of this compound in humans. Additionally, research is needed to investigate the potential of this compound as a tool for studying the role of bromodomain-containing proteins in cellular processes. Finally, efforts should be made to improve the solubility and bioavailability of this compound to enhance its effectiveness in experimental settings.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in drug discovery and scientific research. Its inhibitory activity against bromodomains and histone acetyltransferases makes it a valuable tool for studying the regulation of gene expression and the development of various diseases. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-biphenylcarboxamide has been extensively studied for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against various cellular targets, including bromodomains and histone acetyltransferases. These cellular targets are involved in the regulation of gene expression and have been implicated in the development of various diseases, such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O/c19-14-10-11-17(20-12-14)21-18(22)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNBNQOAEAHWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.